2'-Methoxy-3-(4-methoxyphenyl)propiophenone

Description

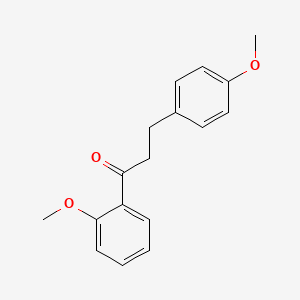

2'-Methoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898777-68-9; molecular formula: C₁₆H₁₆O₃) is a propiophenone derivative featuring methoxy substituents at the 2' and 4-positions of its aromatic rings . Its structure consists of a propanone backbone flanked by two methoxyphenyl groups, making it a di-substituted aromatic ketone.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGFILJMZTZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644259 | |

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-52-5 | |

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can react in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent. This reagent then reacts with propionitrile to yield 3-methoxypropiophenone .

Industrial Production Methods

Industrial production of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone often involves advanced processes that ensure high yield and purity. The use of recyclable solvents and efficient catalytic systems is common to facilitate large-scale production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Strong bases like sodium hydride (NaH) or acids such as hydrochloric acid (HCl) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2’-Methoxy-3-(4-methoxyphenyl)propiophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism by which 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

Key Differences :

- Fluorinated analogs exhibit higher metabolic stability and bioavailability compared to non-fluorinated counterparts .

- The trifluorophenyl derivative (294.28 g/mol) has a 12% higher molecular weight than the 2'-fluoro analog (258.29 g/mol), impacting solubility and crystallinity .

Methoxy-Substituted Derivatives

Key Differences :

- 4'-Methoxypropiophenone lacks the 3-(4-methoxyphenyl) substituent, simplifying its synthesis but reducing its utility in complex coupling reactions .

- The bis-methoxy derivative (1,3-bis(4-methoxyphenyl)-1-propanone) shows enhanced π-π stacking in crystallography studies due to symmetrical substitution .

Multi-Methoxy and Hybrid Derivatives

- 4'-Methoxy-3-(3,4,5-trimethoxyphenyl)propiophenone (CAS: 110047-50-2): Contains three methoxy groups on one aromatic ring, increasing steric hindrance and altering reaction kinetics in nucleophilic substitutions .

Bioactivity

- Antioxidant Potential: Derivatives like 2-(3-((4-methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide exhibit radical scavenging activity comparable to ascorbic acid .

- Enzyme Interactions: Methoxy groups enhance binding affinity to cytochrome P450 enzymes, as seen in 4'-methoxypropiophenone metabolism studies .

Physicochemical Data

| Property | 2'-Methoxy-3-(4-methoxyphenyl)propiophenone | 4'-Methoxypropiophenone |

|---|---|---|

| LogP (Predicted) | 3.2 | 2.1 |

| Water Solubility (mg/L) | 12.5 | 45.8 |

| Melting Point (°C) | 98–102 | 72–74 |

Trends :

- Increased methoxy substitution correlates with higher LogP values and lower water solubility .

Biological Activity

2'-Methoxy-3-(4-methoxyphenyl)propiophenone is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by BenchChem highlighted its potential effectiveness against various bacterial strains, suggesting that the presence of methoxy groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Effects

The anticancer properties of this compound have been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells. A study indicated that derivatives of methoxy-substituted propiophenones could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction can lead to altered cellular functions and contribute to its anticancer effects.

- Oxidative Stress : Increased ROS production is a common mechanism through which many anticancer agents operate. The presence of methoxy groups may enhance the compound's ability to generate oxidative stress within cancer cells, leading to apoptosis .

- Cell Membrane Disruption : The lipophilicity imparted by the methoxy groups facilitates the compound's incorporation into lipid bilayers, disrupting membrane integrity and function in microbial cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.